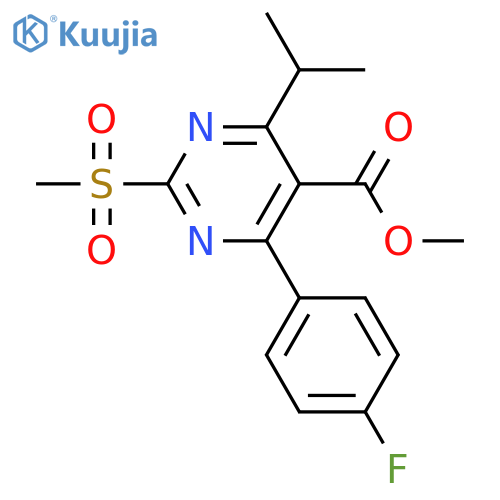

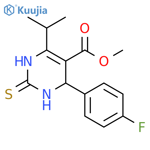

Synthesis of 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidine-5-carboxylate

,

Zhongguo Yaowu Huaxue Zazhi,

2004,

14(3),

148-149